7H-Imidazo[4,5-e][1,2,3]benzothiadiazole
Description
7H-Imidazo[4,5-e][1,2,3]benzothiadiazole is a heterocyclic compound featuring fused imidazole and benzothiadiazole rings. Its molecular formula is C₇H₄N₄S, with a molecular weight of 184.21 g/mol (based on analogous structures in –7).
Properties
CAS No. |
19566-02-0 |
|---|---|
Molecular Formula |
C7H4N4S |
Molecular Weight |
176.197 |
IUPAC Name |
7H-imidazo[4,5-e][1,2,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(10-11-12-5)6-4(1)8-3-9-6/h1-2H,3H2 |
InChI Key |
YMOBXKDUPMAZIA-UHFFFAOYSA-N |
SMILES |
C1N=C2C=CC3=C(C2=N1)N=NS3 |
Synonyms |
7H-Imidazo[4,5-e][1,2,3]benzothiadiazole(8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their properties:
Electronic and Solubility Differences
- Thiadiazole vs. Oxadiazole: The sulfur atom in this compound contributes to greater electron delocalization compared to the oxygen-containing benzoxadiazole analogue (CAS 372964-16-4).
- Triazinone Derivative: The triazinone ring in CAS 4656-86-4 introduces a polar keto group, increasing water solubility compared to the sulfur/oxygen analogues .
Antifungal and Antibacterial Potential
For example, pyrazole-containing imidazolones from showed IC₅₀ values of 8–32 µg/mL against Candida albicans and Staphylococcus aureus .
Synergistic Activity with Pesticides
1,2,3-Benzothiadiazoles (parent structures) are known to act as synergists for carbamate insecticides like Carbaryl. Regression analyses indicate that electron-withdrawing substituents on the benzothiadiazole ring enhance synergistic activity by inhibiting mixed-function oxidases in insects . This suggests that the fused imidazole ring in this compound could modify its enzyme-inhibitory profile.
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